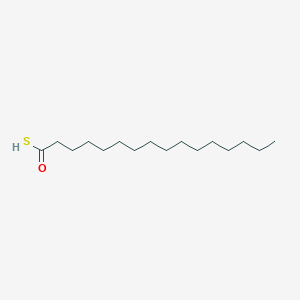

Thiopalmitic acid

Description

The exact mass of the compound hexadecanethioic S-acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexadecanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXJBYSYFEKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332145 | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-93-0 | |

| Record name | Hexadecanethioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Antioxidant Mechanism of Thiopalmitic Acid and S-Palmitoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant mechanisms associated with palmitic acid, focusing on two key aspects: the direct antioxidant properties of thiopalmitic acid and the intricate regulatory role of S-palmitoylation in cellular redox signaling. While this compound itself has been identified as a free radical scavenger, the predominant and more extensively characterized mechanism by which palmitate modulates oxidative stress is through the reversible post-translational modification of proteins known as S-palmitoylation. This guide details the enzymatic machinery governing this dynamic process, its impact on key antioxidant proteins and signaling pathways, and the experimental methodologies used to investigate these phenomena.

Introduction: this compound and the Central Role of S-Palmitoylation

Palmitic acid, a 16-carbon saturated fatty acid, plays a multifaceted role in cellular physiology, extending beyond its function as a metabolic fuel and structural component of membranes. Its involvement in antioxidant defense is an area of growing interest. This involvement can be viewed through two lenses: the direct action of its thiol derivative, this compound, and the indirect, yet profoundly significant, regulatory effects of S-palmitoylation.

This compound (Hexadecanethioic Acid) is a synthesized molecule that has been shown to act as an antioxidant and a free radical scavenger during lipid peroxidation in rat liver microsomes[1][2]. However, detailed studies on its specific mechanism of action as a free-standing antioxidant molecule are limited in the current scientific literature.

The more dominant and physiologically significant role of palmitate in redox regulation is manifested through S-palmitoylation . This is a reversible post-translational modification where palmitic acid is covalently attached to the thiol group of cysteine residues in proteins via a thioester bond[3]. This dynamic process, often referred to as a "lipid switch," modulates protein trafficking, localization, stability, and protein-protein interactions, thereby influencing a vast array of cellular signaling pathways, including those that govern oxidative stress[3][4].

This guide will first briefly cover the known properties of this compound and then delve deeply into the core mechanisms of S-palmitoylation as a pivotal regulator of cellular antioxidant responses.

This compound: A Direct Antioxidant

This compound, with the chemical formula C₁₆H₃₂OS, is the thiol analogue of palmitic acid[1]. Its synthesis has been achieved through the reaction of palmitoyl (B13399708) chloride with sodium hydrogen sulfide (B99878) in ethanol[5].

The primary antioxidant function attributed to this compound is its capacity to act as a free radical scavenger, particularly in the context of lipid peroxidation[1][2]. The thiol group (-SH) is a key feature in many antioxidant molecules, capable of donating a hydrogen atom to quench reactive free radicals, thereby terminating damaging chain reactions. While the precise kinetics and full mechanistic details of this compound's scavenging activity are not extensively documented, its chemical nature suggests a direct interaction with radical species.

The Core Mechanism: S-Palmitoylation in Redox Regulation

S-palmitoylation is a dynamic and reversible process that acts as a critical regulatory mechanism in cellular signaling. Its influence on oxidative stress is not monolithic; it can be both protective and, in cases of dysregulation, contributory to oxidative damage. The state of palmitoylation is tightly controlled by two opposing classes of enzymes.

The Enzymatic Machinery of Palmitoylation

The reversible nature of S-palmitoylation is central to its function as a regulatory switch. This "palmitoylation cycle" is governed by:

-

Protein Acyltransferases (PATs): These enzymes, also known as DHHC enzymes due to their conserved Asp-His-His-Cys motif, catalyze the addition of palmitate to substrate proteins[3][6]. There are 23 known DHHC enzymes in mammals, each with distinct substrate specificities and subcellular localizations, allowing for precise control over which proteins are palmitoylated, where, and when[3][7].

-

Acyl-Protein Thioesterases (APTs): These enzymes catalyze the reverse reaction, removing palmitate from proteins[8]. Key APTs include APT1 and APT2, which are primarily cytosolic, and the ABHD family of hydrolases[8][9].

The balance between DHHC and APT activity determines the palmitoylation status of a protein, thereby dictating its function and localization.

References

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. DHHC domain - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Thiopalmitic Acid and its Analogs: An In-depth Technical Guide to Studying Protein S-Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-Palmitoylation

S-palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues within a protein via a thioester bond.[1][2][3] This dynamic process is crucial for regulating a multitude of cellular functions, including protein trafficking, subcellular localization, protein stability, and signal transduction.[1][4][5] Unlike other forms of lipidation, the reversibility of S-palmitoylation allows it to act as a molecular switch, modulating protein function in response to cellular signals.[6][7] The addition of palmitate is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved zinc finger DHHC domain.[8][9] The removal of palmitate is carried out by acyl-protein thioesterases (APTs).[6][9] Given its widespread role in cellular physiology, aberrant S-palmitoylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.[8][10][11]

The study of S-palmitoylation has been historically challenging due to the labile nature of the thioester bond and the lack of a consensus sequence for modification.[12][13] However, the development of chemical biology tools, such as analogs of palmitic acid, has revolutionized the field. These tools, often referred to generally under terms like "thiopalmitic acid" in concept, are more specifically known in practice as fatty acid analogs bearing bioorthogonal handles like alkynes or azides. These probes are metabolically incorporated into proteins and can be subsequently detected using "click chemistry," providing a powerful means to identify and quantify palmitoylated proteins.[13][14] This guide provides a comprehensive overview of the use of these palmitic acid analogs as tools for studying protein S-palmitoylation, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant cellular pathways.

Key Methodologies for Studying S-Palmitoylation

Two primary strategies have emerged for the large-scale analysis of protein S-palmitoylation: those based on the chemical properties of the thioester bond, and those that utilize metabolic labeling with palmitic acid analogs.

-

Acyl-Biotinyl Exchange (ABE): This technique relies on the specific chemical cleavage of the thioester bond.[13][15][16] Free cysteine residues are first blocked, typically with N-ethylmaleimide (NEM). Subsequently, the thioester bonds of palmitoylated cysteines are cleaved with hydroxylamine (B1172632) (HAM), and the newly exposed thiol groups are then labeled with a biotin-containing reagent.[17][18] Biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.[15][17]

-

Metabolic Labeling with Click Chemistry: This approach involves introducing a palmitic acid analog containing a bioorthogonal functional group (e.g., an alkyne or azide) to cells.[13][14] A commonly used analog is 17-octadecynoic acid (17-ODYA), an alkynyl derivative of palmitic acid.[14][19][20] This analog is incorporated into proteins by the cell's own enzymatic machinery.[20] Following incorporation, the alkyne-tagged proteins can be covalently linked to a reporter molecule (e.g., biotin (B1667282) or a fluorophore) containing a complementary azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[21][22]

Quantitative Data Presentation

The following tables summarize quantitative data related to the application of these techniques.

Table 1: Comparison of Methodologies for Palmitoyl-Proteome Analysis

| Feature | Acyl-Biotinyl Exchange (ABE) / Acyl-Resin Assisted Capture (Acyl-RAC) | Metabolic Labeling with Click Chemistry (e.g., 17-ODYA) | Direct Mass Spectrometry |

| Principle | Chemical cleavage of thioester bond and labeling of nascent thiols.[5][15] | Metabolic incorporation of a bioorthogonal palmitic acid analog followed by covalent tagging.[13][14] | Direct detection of the mass shift caused by the palmitoyl (B13399708) group on peptides.[6] |

| Detection Level | Endogenous, steady-state palmitoylation.[4] | De novo palmitoylation during the labeling period.[5] | Endogenous, steady-state palmitoylation.[6] |

| Quantitative Strategy | Label-free quantification, or stable isotope labeling of the capture reagent. | Stable Isotope Labeling with Amino acids in Cell culture (SILAC).[1][10] | SILAC or other isotopic labeling strategies.[10] |

| Advantages | Does not require metabolic incorporation, suitable for tissue samples.[4][13] | Allows for pulse-chase experiments to study dynamics, generally higher sensitivity for newly synthesized proteins.[1][12][23] | Provides direct evidence and site of modification without chemical derivatization.[6] |

| Limitations | Cannot distinguish between different acyl modifications, potential for false positives if thiol blocking is incomplete.[4][24] | Labeling efficiency can vary between cell types, potential for metabolic byproducts of the analog to be incorporated.[12][14] | Palmitoylated peptides can be difficult to detect due to their hydrophobicity and the lability of the modification during sample preparation and analysis.[6][25] |

Table 2: Typical Reagent Concentrations and Incubation Times for Key Protocols

| Protocol Step | Reagent | Typical Concentration | Typical Incubation Time |

| Metabolic Labeling | 17-Octadecynoic Acid (17-ODYA) | 20-100 µM | 4-16 hours |

| Acyl-Biotinyl Exchange (ABE) | N-ethylmaleimide (NEM) for blocking | 10-25 mM | 1-4 hours at RT or 37°C |

| Hydroxylamine (HAM) for cleavage | 0.5-1 M (neutral pH) | 1 hour at RT | |

| Biotin-HPDP for labeling | 1-2 mM | 1 hour at RT | |

| Click Chemistry Reaction | Biotin-azide | 100-500 µM | 1-2 hours at RT |

| Copper (II) Sulfate (CuSO₄) | 1 mM | 1-2 hours at RT | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | 1-2 hours at RT | |

| Tris-(benzyltriazolylmethyl)amine (TBTA) | 100 µM | 1-2 hours at RT |

Note: Optimal concentrations and times can vary depending on the cell type and experimental goals and should be empirically determined.[12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Palmitoylated Proteins using 17-ODYA and Click Chemistry

This protocol is adapted from established methods for labeling and detecting newly synthesized palmitoylated proteins in cultured cells.[12][14][26]

Materials:

-

Cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

17-Octadecynoic Acid (17-ODYA), 20 mM stock in DMSO

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Click Chemistry Reagents:

-

Biotin-azide (10 mM stock in DMSO)

-

Copper (II) Sulfate (CuSO₄), 50 mM stock in water

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (prepare fresh)

-

Tris-(benzyltriazolylmethyl)amine (TBTA), 2 mM stock in DMSO

-

Procedure:

-

Metabolic Labeling: a. Plate cells and grow to desired confluency. b. Replace the growth medium with fresh medium containing 10% dFBS and 20-50 µM 17-ODYA. c. Incubate cells for 4-16 hours at 37°C in a CO₂ incubator.

-

Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in an appropriate volume of ice-cold lysis buffer. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with PBS to a final volume of ~90 µL. b. Sequentially add the click chemistry reagents to the following final concentrations: 100 µM Biotin-azide, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA. It is recommended to add the reagents in this order, vortexing briefly after each addition. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Protein Precipitation and Analysis: a. Precipitate the protein by adding four volumes of ice-cold methanol, one volume of chloroform, and three volumes of water. Vortex and centrifuge at high speed to pellet the protein. b. Wash the pellet with ice-cold methanol. c. The protein pellet containing biotinylated palmitoylated proteins can be resuspended in SDS-PAGE sample buffer for western blot analysis using streptavidin-HRP, or further processed for enrichment on streptavidin beads followed by mass spectrometry.

Protocol 2: Acyl-Biotinyl Exchange (ABE)

This protocol outlines the steps for detecting the total population of palmitoylated proteins from a cell or tissue lysate.[16][17][27][28]

Materials:

-

Lysis Buffer A (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2% SDS, protease inhibitors)

-

N-ethylmaleimide (NEM), 1 M stock in ethanol

-

Acetone (B3395972), ice-cold

-

Buffer B (4% SDS, 50 mM HEPES, pH 7.4, 1 mM EDTA)

-

Hydroxylamine (HAM) solution (0.7 M Hydroxylamine HCl, pH 7.4)

-

Tris buffer control (50 mM Tris-HCl, pH 7.4)

-

Biotin-HPDP, stock in DMSO

-

Streptavidin-agarose beads

Procedure:

-

Lysis and Thiol-Blocking: a. Lyse cells or homogenized tissue in Lysis Buffer A containing 20 mM NEM. b. Incubate for 1 hour at 37°C with rotation to block all free thiol groups. c. Precipitate proteins by adding four volumes of ice-cold acetone and incubate at -20°C for 20 minutes. d. Pellet the proteins by centrifugation and wash the pellet several times with 70% ice-cold acetone to remove excess NEM.

-

Thioester Cleavage and Biotinylation: a. Resuspend the protein pellet in Buffer B. b. Split the sample into two equal aliquots. c. To one aliquot (+HAM), add Biotin-HPDP (final concentration 1 mM) and the HAM solution. d. To the second aliquot (-HAM, negative control), add Biotin-HPDP (final concentration 1 mM) and the Tris buffer control. e. Incubate both samples for 1 hour at room temperature.

-

Enrichment and Analysis: a. Precipitate the proteins with acetone to remove excess Biotin-HPDP. b. Resuspend the pellets in a buffer suitable for streptavidin pulldown (e.g., lysis buffer with reduced SDS concentration). c. Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture biotinylated proteins. d. Wash the beads extensively to remove non-specifically bound proteins. e. Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent. f. Analyze the eluates by western blot for specific proteins of interest or by mass spectrometry for proteome-wide identification.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The development of chemical tools, particularly palmitic acid analogs compatible with click chemistry, has significantly advanced our ability to study protein S-palmitoylation. These methods, in conjunction with established techniques like Acyl-Biotinyl Exchange and modern quantitative mass spectrometry, provide a robust toolkit for researchers. By enabling the identification of palmitoylated proteins, the quantification of their modification status, and the study of their dynamics, these tools are invaluable for dissecting the role of S-palmitoylation in health and disease. This guide provides the foundational knowledge and detailed protocols necessary for scientists to effectively utilize these powerful techniques in their research and drug development endeavors.

References

- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]

- 6. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TLR9‐Driven S‐Palmitoylation in Dendritic Cells Reveals Immune and Metabolic Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Site-Specific Quantification of Protein Palmitoylation by Cysteine-Stable Isotope Metabolic Labeling [agris.fao.org]

- 12. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Temporal profiling establishes a dynamic S-palmitoylation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [agris.fao.org]

- 22. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Quantification of Protein Palmitoylation by Cysteine-SILAC | Springer Nature Experiments [experiments.springernature.com]

- 26. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 27. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early Research of Thiopalmitic Acid and its Implied Role in Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the metabolic effects of thiopalmitic acid is scarce in early research literature. This guide synthesizes information on the closely related class of "thia fatty acids" to infer the potential mechanisms of action and experimental approaches for studying this compound.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases. Thia fatty acids, synthetic fatty acid analogs where a methylene (B1212753) group in the carbon chain is replaced by a sulfur atom, have been instrumental as chemical tools to probe the intricacies of fatty acid oxidation (FAO) and protein acylation. This compound, a 16-carbon saturated fatty acid with a sulfur atom in its backbone, falls within this class of compounds. While specific early research on this compound is limited, the broader study of thia fatty acids provides a framework for understanding its potential biological activities.

This technical guide consolidates the foundational knowledge on thia fatty acids, providing a lens through which to view the potential role of this compound in fatty acid metabolism. We will delve into the known mechanisms of action of thia fatty acids, detail relevant experimental protocols, and present the limited available data in a structured format.

Core Concepts in Fatty Acid Metabolism

To understand the potential impact of this compound, it is crucial to grasp the key pathways of fatty acid metabolism.

Fatty Acid β-Oxidation (FAO)

Mitochondrial β-oxidation is the primary catabolic pathway for fatty acids. It involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA enters the citric acid cycle, while FADH₂ and NADH feed into the electron transport chain to generate ATP. A critical regulatory step in FAO is the transport of long-chain fatty acids into the mitochondria, which is facilitated by the carnitine shuttle, involving the enzymes Carnitine Palmitoyltransferase I (CPT-I) and Carnitine Palmitoyltransferase II (CPT-II).[1]

Protein S-Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein via a thioester linkage. This modification is crucial for regulating protein trafficking, localization, stability, and protein-protein interactions. The enzymes responsible for this process are protein acyltransferases (PATs), which belong to the DHHC (Asp-His-His-Cys) family. The reversibility is controlled by acyl-protein thioesterases (APTs).

Thia Fatty Acids: Mechanism of Action

The position of the sulfur atom in the fatty acid chain dictates the metabolic fate and effects of thia fatty acids.[2][3]

-

3-Thia Fatty Acids: These analogs are typically poor substrates for β-oxidation. Instead, they can be activated to their CoA esters and are known to influence fatty acid metabolism primarily by:

-

Inhibiting Malonyl-CoA Synthesis: This leads to the activation of CPT-I and an overall increase in fatty acid oxidation.[2][3]

-

Inducing the expression of CPT-II and enzymes involved in peroxisomal β-oxidation.[2][3]

-

Acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[4][5]

-

-

4-Thia Fatty Acids: These compounds can undergo partial β-oxidation, leading to the formation of reactive intermediates like alkylthioacryloyl-CoA. These intermediates can accumulate in the mitochondria and act as potent inhibitors of CPT-II.[2][3]

Based on this, This compound , depending on the position of the sulfur atom, could either stimulate or inhibit fatty acid oxidation. For instance, if it is a 4-thiapalmitic acid, it would be expected to inhibit FAO.

Quantitative Data on Thia Fatty Acid Effects

| Compound Class | Target Enzyme | Effect | Reported Potency (Example) | Reference |

| 4-Thia Fatty Acid Metabolites | Carnitine Palmitoyltransferase II (CPT-II) | Inhibition | Strong inhibitor (qualitative) | [2][3] |

| 3-Thia Fatty Acids | Malonyl-CoA Synthesis | Inhibition | Indirect activator of CPT-I | [2][3] |

| Thia Fatty Acids | Peroxisome Proliferator-Activated Receptors (PPARs) | Ligand/Activator | Varies by subtype and specific compound | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the effects of this compound on fatty acid metabolism.

Synthesis of this compound

Early methods for the synthesis of long-chain thioacids have been described. A general approach involves the reaction of a fatty acyl chloride with a sulfur source.

Protocol for the Synthesis of this compound (adapted from Hirabayashi et al., 1966): [6]

-

Reactants: Palmitoyl (B13399708) chloride and sodium hydrogen sulfide (B99878).

-

Solvent: Ethanol (B145695).

-

Procedure:

-

A solution of sodium hydrogen sulfide in ethanol is prepared.

-

Palmitoyl chloride is added dropwise to the ethanolic sodium hydrogen sulfide solution with stirring.

-

The reaction mixture is stirred for a specified time at a controlled temperature.

-

The reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product is purified by recrystallization or chromatography.

-

-

Characterization: The final product should be characterized by melting point, infrared spectroscopy (to confirm the thiocarboxylic acid S-H and C=O stretches), and mass spectrometry.

A more modern and efficient two-step synthesis has also been described for fatty thioacids.[7]

Measurement of Fatty Acid β-Oxidation Rate

This assay determines the rate at which cells or tissues can oxidize a fatty acid substrate, typically by measuring the production of radiolabeled metabolites.

Protocol for Radiolabeled Fatty Acid Oxidation Assay: [8][9]

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).

-

Cell/Tissue Preparation:

-

Cultured Cells: Plate cells in a multi-well plate and grow to desired confluency.

-

Tissue Homogenates or Isolated Mitochondria: Prepare fresh homogenates or isolate mitochondria from the tissue of interest.

-

-

Incubation:

-

Wash cells or resuspend tissue preparations in an appropriate assay buffer.

-

Add the radiolabeled palmitic acid substrate, with and without the test compound (e.g., this compound) at various concentrations.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Measurement of Oxidation Products:

-

Acid-Soluble Metabolites (ASMs): Stop the reaction by adding perchloric acid. The supernatant contains ¹⁴C-labeled ASMs (acetyl-CoA, acetylcarnitine, and citric acid cycle intermediates), which are quantified by liquid scintillation counting.

-

¹⁴CO₂ Trapping: In a sealed system, the produced ¹⁴CO₂ can be trapped in a base (e.g., NaOH) and quantified by scintillation counting.

-

-

Data Analysis: Calculate the rate of fatty acid oxidation as nmol of ¹⁴C-palmitate converted to product per unit time per mg of protein.

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT-I or CPT-II by monitoring the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled carnitine.

Protocol for CPT-I Activity Assay: [10][11]

-

Substrate Preparation: Prepare a reaction mixture containing buffer, BSA, and L-[³H]carnitine.

-

Enzyme Source: Use isolated mitochondria or cell lysates.

-

Assay Initiation: Add palmitoyl-CoA to start the reaction, with and without the inhibitor (e.g., a 4-thia-palmitoyl-CoA analog).

-

Incubation: Incubate at 37°C for a specific time.

-

Product Separation and Quantification:

-

Stop the reaction with acid.

-

Separate the [³H]palmitoylcarnitine product from the unreacted [³H]carnitine using an ion-exchange resin or by solvent extraction.

-

Quantify the radioactivity of the product by liquid scintillation counting.

-

-

Data Analysis: Determine the specific activity of CPT-I (nmol/min/mg protein) and calculate inhibition constants (Ki or IC50) for the test compound.

Protein S-Palmitoylation Assay using Fatty Acid Analogs

This method utilizes fatty acid analogs with a "clickable" chemical handle (e.g., an alkyne group) to detect and identify palmitoylated proteins. This compound itself is not directly used in this assay, but this protocol is crucial for studying the broader context of protein acylation.

Protocol for Metabolic Labeling with a Palmitic Acid Analog: [12][13]

-

Metabolic Labeling: Incubate cultured cells with a palmitic acid analog containing an alkyne tag (e.g., 17-octadecynoic acid, 17-ODYA).

-

Cell Lysis: Lyse the cells and prepare a protein extract.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-tagged proteins.

-

Detection and Analysis:

-

In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently tagged proteins.

-

Affinity Purification and Mass Spectrometry: Use streptavidin beads to enrich the biotin-tagged proteins, followed by tryptic digestion and identification of the proteins and palmitoylation sites by mass spectrometry.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Potential inhibitory mechanism of a 4-thiapalmitic acid analog on fatty acid β-oxidation.

Caption: The dynamic cycle of protein S-palmitoylation and the potential role of thiopalmitoyl-CoA.

Experimental Workflows

Caption: Workflow for a radiolabeled fatty acid oxidation assay to test the effect of this compound.

Conclusion and Future Directions

While early research on this compound itself is limited, the extensive studies on thia fatty acids provide a strong foundation for predicting its metabolic effects and for designing experiments to test these hypotheses. Based on the position of the sulfur atom, this compound could be a valuable tool to either inhibit or stimulate fatty acid oxidation, making it a potentially powerful probe for studying metabolic regulation. Furthermore, its structural similarity to palmitic acid suggests it could be a substrate for protein acyltransferases, offering a novel way to study protein S-palmitoylation.

Future research should focus on:

-

The synthesis and rigorous characterization of different positional isomers of this compound.

-

Quantitative assessment of the inhibitory or stimulatory effects of these isomers on key enzymes of fatty acid metabolism, such as CPT-I, CPT-II, and acyl-CoA dehydrogenases.

-

Elucidating whether this compound can be incorporated into proteins via S-palmitoylation and its impact on protein function.

-

Investigating the effects of this compound on cellular and in vivo models of metabolic diseases.

By systematically addressing these questions, the scientific community can unlock the full potential of this compound as a research tool and possibly as a lead compound for the development of novel therapeutics targeting fatty acid metabolism.

References

- 1. aocs.org [aocs.org]

- 2. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acids, eicosanoids, and hypolipidemic agents identified as ligands of peroxisome proliferator-activated receptors by coactivator-dependent receptor ligand assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A simple and efficient synthesis of fatty thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]

- 12. researchgate.net [researchgate.net]

- 13. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]

The Reversible World of Protein Acylation: A Technical Guide to Thiopalmitic Acid-Mediated S-Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-palmitoylation, the reversible post-translational modification of proteins with the 16-carbon fatty acid palmitate, is a critical regulatory mechanism in cellular signaling and protein function. Unlike other lipid modifications, the thioester linkage of palmitate to cysteine residues is highly dynamic, allowing for rapid cycles of acylation and deacylation. This reversible nature acts as a molecular switch, controlling protein localization, stability, and interaction with other molecules. The use of thiopalmitic acid and its analogs, which can be chemically tagged, has revolutionized the study of this modification, enabling precise identification and quantification of palmitoylated proteins. This in-depth technical guide explores the core principles of reversible protein acylation with a focus on this compound, providing quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

S-palmitoylation is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain.[1] The reverse reaction, depalmitoylation, is mediated by acyl-protein thioesterases (APTs) and other hydrolases.[2][3] This enzymatic control allows for a dynamic turnover of palmitate on proteins, with half-lives ranging from minutes to hours, depending on the specific protein and cellular context.[4][5]

Quantitative Data on Protein Palmitoylation Dynamics

The dynamic nature of S-palmitoylation is best understood through quantitative analysis of its turnover on specific proteins. While precise on- and off-rates for this compound acylation are not widely reported, the half-life of palmitoylation provides a valuable measure of its reversibility.

| Protein | Half-life of Palmitoylation | Organism/Cell Type | Reference |

| Calnexin | ~8 hours | Not specified | [6] |

| N-Ras | ~20 minutes | Not specified | [5] |

| H-Ras | ~2 hours | Not specified | [5] |

| ZDHHC6 | Multiple species with varying half-lives | Human (HAP1 cells) | [6] |

Experimental Protocols

The study of reversible protein acylation has been greatly advanced by the development of sophisticated experimental techniques. Here, we detail the methodologies for two key approaches: Acyl-Biotin Exchange (ABE) and quantitative mass spectrometry using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Acyl-Biotin Exchange (ABE) Protocol

The ABE assay is a powerful method for the specific detection and enrichment of S-palmitoylated proteins.[3][7]

1. Lysis and Blocking of Free Thiols:

-

Lyse cells in a buffer containing a strong denaturant (e.g., SDS) and a thiol-blocking agent such as N-ethylmaleimide (NEM) to block all free cysteine residues.

-

It is crucial to maintain a neutral pH (7.0-7.5) for optimal NEM activity.

2. Palmitate Removal:

-

After blocking, precipitate the proteins to remove excess NEM.

-

Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) (HAM), which specifically cleaves the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample without HAM is essential.

3. Biotinylation of Formerly Palmitoylated Cysteines:

-

Following HAM treatment, label the newly exposed thiol groups with a sulfhydryl-reactive biotinylation reagent, such as biotin-HPDP.

4. Enrichment and Detection:

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Elute the captured proteins and analyze them by western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification.

Quantitative Mass Spectrometry with SILAC

SILAC enables the quantitative comparison of protein palmitoylation dynamics between different cellular states.[4][8][9]

1. Metabolic Labeling:

-

Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

-

Allow for complete incorporation of the labeled amino acids over several cell divisions.

2. Experimental Treatment and Click Chemistry:

-

Treat the "heavy" cell population with an alkyne-tagged this compound analog (e.g., 17-octadecynoic acid, 17-ODYA) to label newly synthesized palmitoylated proteins. The "light" population can serve as a control.

-

Lyse the cells and perform a "click" reaction to attach an azide-biotin tag to the alkyne-labeled proteins.[10][11][12]

3. Protein Enrichment and Digestion:

-

Combine the "light" and "heavy" cell lysates.

-

Enrich the biotin-tagged (palmitoylated) proteins using streptavidin-agarose beads.

-

Digest the enriched proteins into peptides using an enzyme like trypsin.

4. Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixtures by LC-MS/MS.

-

The mass difference between the "light" and "heavy" peptides allows for the relative quantification of palmitoylation levels for thousands of proteins simultaneously.

Signaling Pathways Regulated by Reversible S-Palmitoylation

The dynamic nature of S-palmitoylation plays a crucial role in regulating the function of key signaling proteins. Below are visualizations of two important pathways where this modification is critical.

T-Cell Receptor (TCR) Signaling

Palmitoylation is essential for the proper localization and function of several key proteins in the TCR signaling cascade, including the adaptor protein Linker for Activation of T-cells (LAT).[13][14][15][16]

Toll-like Receptor 4 (TLR4) Signaling

While TLR4 itself is not palmitoylated, the reversible acylation of downstream signaling components and accessory proteins is critical for modulating the innate immune response.[17][18] For instance, the palmitoylation of MyD88 is required for its interaction with IRAK4 and subsequent signal transduction.

Conclusion

The reversible S-palmitoylation of proteins, facilitated by the dynamic interplay of PATs and APTs, is a fundamental mechanism for regulating cellular processes. The use of this compound analogs and advanced proteomic techniques has provided unprecedented insights into the scope and dynamics of the palmitoyl-proteome. A deeper understanding of the kinetics and regulation of this modification holds significant promise for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to immunological disorders. This guide provides a foundational understanding and practical methodologies for researchers to explore the intricate and dynamic world of reversible protein acylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]

- 4. Palmitoylation-Dependent Plasma Membrane Transport but Lipid Raft-Independent Signaling by Linker for Activation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic palmitoylation events following T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and dynamics of the human ZDHHC16-ZDHHC6 palmitoylation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. LAT palmitoylation: its essential role in membrane microdomain targeting and tyrosine phosphorylation during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. search.library.berkeley.edu [search.library.berkeley.edu]

- 15. The LAT Story: A Tale of Cooperativity, Coordination, and Choreography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

The Incorporation of Thio-Fatty Acids into Cellular Membranes: A Technical Guide to S-Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fatty acids to proteins, a post-translational modification known as S-acylation, is a critical regulator of protein function, localization, and stability. The most common form of this modification is S-palmitoylation, the reversible attachment of the 16-carbon saturated fatty acid, palmitic acid, to cysteine residues via a thioester bond.[1] This dynamic process acts as a molecular switch, modulating the hydrophobicity of proteins and thereby influencing their association with cellular membranes and their partitioning into specific membrane microdomains like lipid rafts.[2] While palmitic acid is the canonical substrate, the cellular machinery's ability to incorporate other fatty acid analogs, including those with chemical reporters, has revolutionized the study of this modification. This guide provides an in-depth technical overview of the mechanisms and methodologies used to study the incorporation of fatty acids, with a focus on S-palmitoylation, and explores the potential for thiopalmitic acid as a tool in this field.

S-palmitoylation is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which contain a conserved zinc finger domain with a DHHC (Asp-His-His-Cys) motif.[3][4] The reverse reaction, depalmitoylation, is carried out by acyl-protein thioesterases (APTs).[1] This enzymatic cycle allows for rapid and precise control over the palmitoylation status of a protein, influencing a wide array of cellular processes, from signal transduction to protein trafficking.[4]

While the core focus of research has been on palmitic acid, the use of analogs has become indispensable for experimental investigation. This compound, with a thiol group, represents an intriguing but largely unexplored analog. This guide will delve into the established methods for studying S-palmitoylation, which could be adapted for investigating this compound, and discuss the functional implications of this widespread and crucial post-translational modification.

Data Presentation: Quantitative Analysis of S-Palmitoylated Proteins

Quantitative proteomics has been instrumental in identifying and quantifying the "palmitoyl-proteome." Methodologies such as Acyl-Biotin Exchange (ABE) and metabolic labeling with clickable fatty acid analogs, coupled with mass spectrometry, have enabled the large-scale identification of S-palmitoylated proteins and the quantification of changes in their modification status under different cellular conditions.[5][6]

Below are tables summarizing representative quantitative data from proteomic studies.

Table 1: Identification of Palmitoylated Proteins in Jurkat T-Cells using 17-ODYA Metabolic Labeling and Mass Spectrometry

| Protein | Function | Average Spectral Count (17-ODYA) | Spectral Count Ratio (17-ODYA vs. Control) | Reference |

| GNB1 (G protein subunit beta 1) | Signal Transduction | ≥ 5 | ≥ 5 | [6] |

| GNAI2 (G protein subunit alpha i2) | Signal Transduction | ≥ 5 | ≥ 5 | [6] |

| LCK (Lymphocyte-specific protein tyrosine kinase) | T-cell signaling | ≥ 5 | ≥ 5 | [6] |

| LAT (Linker for activation of T-cells) | T-cell signaling | ≥ 5 | ≥ 5 | [6] |

| FLOT1 (Flotillin-1) | Membrane microdomain scaffolding | ≥ 5 | ≥ 5 | [6] |

| Note: Spectral count is a semi-quantitative measure of protein abundance in mass spectrometry. A higher spectral count generally indicates a higher abundance of the protein in the sample. |

Table 2: High-Confidence Palmitoylated Proteins Identified by Acyl-Biotin Exchange (ABE) in Human T-Cells

| Protein | Function | Identification Method | Reference |

| CD4 | T-cell co-receptor | ABE-MS | [7] |

| CD8A | T-cell co-receptor | ABE-MS | [7] |

| IFITM3 (Interferon-induced transmembrane protein 3) | Antiviral innate immunity | ABE-MS | [7] |

| TLR2 (Toll-like receptor 2) | Innate immune signaling | ABE-MS | [8] |

| SNAP25 (Synaptosomal-associated protein 25) | Vesicle fusion and neurotransmitter release | ABE-MS | [3] |

| Note: These proteins were identified with high confidence through the ABE procedure, which specifically enriches for S-acylated proteins. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of S-palmitoylation. Below are protocols for two widely used techniques.

Protocol 1: Acyl-Biotin Exchange (ABE) for the Detection of S-Palmitoylated Proteins

The ABE method is a powerful technique to identify S-palmitoylated proteins by chemically exchanging the palmitoyl group with biotin (B1667282).[9]

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (B1172632) (HAM) hydrochloride

-

Thiol-reactive biotinylating reagent (e.g., Biotin-HPDP)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a suitable buffer containing protease inhibitors.

-

Blocking of Free Thiols: Block all free cysteine residues by incubating the lysate with N-ethylmaleimide (NEM). This step is critical to prevent non-specific labeling.

-

Thioester Cleavage: Remove the palmitoyl groups from cysteines by treating the lysate with hydroxylamine (HAM) at a neutral pH. This step specifically cleaves the thioester bond, exposing a free thiol group only at the sites of previous palmitoylation. A control sample without HAM treatment should be included.

-

Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as Biotin-HPDP.

-

Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Analysis: Elute the captured proteins and analyze them by SDS-PAGE and Western blotting with an antibody against the protein of interest or proceed with mass spectrometry for proteome-wide identification.

Protocol 2: Metabolic Labeling with a Clickable Fatty Acid Analog (17-ODYA)

This method involves introducing a fatty acid analog with a bioorthogonal handle (an alkyne or azide (B81097) group) into cells, which is then incorporated into proteins by the cell's own enzymatic machinery.[1] The incorporated analog can then be detected via a "click" reaction.

Materials:

-

17-octadecynoic acid (17-ODYA) or another clickable fatty acid analog

-

Cell culture medium

-

Click chemistry reagents: copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an azide- or alkyne-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide).

Procedure:

-

Metabolic Incorporation: Incubate cells in a medium containing the clickable fatty acid analog (e.g., 17-ODYA) for several hours. The cells' enzymes will incorporate this analog into proteins that are normally palmitoylated.[10]

-

Cell Lysis: Lyse the cells to release the labeled proteins.

-

Click Chemistry Tagging: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) to the incorporated fatty acid analog.[1]

-

Analysis: The tagged proteins can be visualized by in-gel fluorescence, or the biotin-tagged proteins can be enriched using streptavidin beads for subsequent analysis by Western blotting or mass spectrometry.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.

Caption: Experimental workflow for Acyl-Biotin Exchange (ABE).

Caption: Workflow for metabolic labeling and click chemistry-based detection.

Caption: Role of S-palmitoylation in G-Protein Coupled Receptor (GPCR) signaling.

Caption: S-palmitoylation in Toll-like Receptor (TLR) mediated innate immune signaling.

Conclusion and Future Outlook

The study of S-palmitoylation has significantly advanced our understanding of how protein function is regulated at the membrane interface. Robust methodologies like Acyl-Biotin Exchange and metabolic labeling with clickable probes have provided unprecedented insights into the dynamic nature of this modification and its widespread role in cellular signaling. The involvement of S-palmitoylation in critical pathways, such as GPCR and innate immune signaling, underscores its importance in health and disease, making the enzymes of the palmitoylation cycle attractive targets for drug development.

A notable gap in the current body of research is the investigation of this compound's direct role and metabolic fate in cellular systems. While not extensively studied, its structural similarity to palmitic acid suggests it could potentially be utilized by the cellular acylation machinery. Future research should focus on determining if this compound is a substrate for DHHC-PATs and how its incorporation might alter the properties and function of proteins. The development of methods to specifically trace the incorporation of this compound could open new avenues for probing the intricacies of S-acylation and its regulatory functions. Understanding the substrate flexibility of PATs and the functional consequences of incorporating non-native fatty acids will be crucial for a complete picture of this vital post-translational modification.

References

- 1. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles for protein S-palmitoylation in immunity from chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Palmitoylation in Leukocyte Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate recruitment by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Half-Life of Thiopalmitic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: The Dynamic Nature of S-Palmitoylation

The "biological half-life" in the context of thiopalmitic acid is most relevant when considering the duration of its attachment to proteins. This is a dynamic and reversible process, with the half-life of the S-palmitoyl group varying significantly between different proteins and cellular contexts. This turnover is regulated by the interplay between palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs).

| Protein/Process | Reported Half-Life/Turnover Rate | Cellular Context | Reference(s) |

| General Palmitoylation | 0.3 to 2 hours | General estimate | [1] |

| N-Ras | ~20 minutes | - | [2][3][4] |

| H-Ras | Suggestion of a much faster turnover than the initially reported 2 hours | - | [3] |

| Gαs (G-protein α subunit) | Accelerated turnover by nearly 50-fold upon activation | Signal-dependent | [5][6] |

| Lck (Lymphocyte-specific protein tyrosine kinase) | Accelerated de-palmitoylation upon T-cell activation | Immune signaling | [5] |

| PSD-95 (Postsynaptic density protein 95) | Rapidly depalmitoylated following glutamate (B1630785) stimulation | Synaptic plasticity | [5] |

Experimental Protocols

The investigation of S-palmitoylation dynamics relies on sophisticated techniques that can track the addition and removal of palmitate from proteins over time. The two primary methodologies are Pulse-Chase Analysis and Mass Spectrometry-Based Approaches.

Pulse-Chase Analysis for Measuring S-Palmitoylation Turnover

Pulse-chase analysis is a classic technique to study the fate of a molecule over time. In the context of S-palmitoylation, cells are first "pulsed" with a labeled form of palmitic acid (or a clickable analog like this compound) and then "chased" with an excess of unlabeled palmitic acid. The rate of loss of the label from the protein of interest provides a measure of the palmitate turnover rate.

a) Radioactive Pulse-Chase:

-

Principle: Cells are incubated with a radioactive fatty acid (e.g., [³H]-palmitic acid), which is incorporated into proteins. The cells are then washed and incubated with a high concentration of non-radioactive palmitic acid. The amount of radioactivity on a specific protein is measured at different time points.

-

Protocol:

-

Cell Culture: Plate cells to be analyzed and grow to the desired confluency.

-

Pulse: Starve cells of serum for a short period, then incubate with a medium containing [³H]-palmitic acid for a defined "pulse" time (e.g., 30 minutes to 2 hours).

-

Chase: Remove the radioactive medium, wash the cells extensively with a chase medium containing a high concentration of unlabeled palmitic acid.

-

Time Points: Harvest cells at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.

-

SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to detect the radioactive signal.

-

Quantification: Densitometry is used to quantify the radioactive signal at each time point, and the half-life is calculated from the decay curve.

-

b) Bioorthogonal "Click-Chemistry" Pulse-Chase:

-

Principle: This modern approach uses a modified palmitic acid analog with a bioorthogonal handle (e.g., an alkyne or azide (B81097) group), such as 17-octadecynoic acid (17-ODYA). After the pulse-chase, the alkyne-tagged proteins are "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for detection and quantification.[5][7][8]

-

Protocol:

-

Cell Culture: As with the radioactive method.

-

Pulse: Incubate cells with a medium containing the alkyne-modified fatty acid (e.g., 17-ODYA).

-

Chase: Replace the pulse medium with a chase medium containing a high concentration of unlabeled palmitic acid.

-

Time Points: Harvest cells at various time points.

-

Cell Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., Azide-Fluorophore or Azide-Biotin).

-

Detection and Quantification:

-

Fluorescence: If a fluorescent tag is used, the protein of interest can be immunoprecipitated and analyzed by in-gel fluorescence scanning.

-

Biotin (B1667282): If a biotin tag is used, the protein can be captured on streptavidin beads, eluted, and detected by western blotting.

-

-

Mass Spectrometry-Based Approaches for Global Palmitoylome Dynamics

Mass spectrometry (MS) offers a powerful platform for the large-scale identification and quantification of palmitoylated proteins and the dynamics of this modification.

a) Acyl-Biotinyl Exchange (ABE):

-

Principle: ABE is a chemical method to specifically label S-palmitoylated cysteines. Free thiols are first blocked, then the thioester bond of palmitoylation is cleaved with hydroxylamine (B1172632), and the newly exposed thiols are labeled with a biotin-containing reagent. The biotinylated proteins can then be enriched and identified by MS.[7][9]

-

Protocol:

-

Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to protect free cysteine residues.

-

Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds of S-palmitoylated proteins.

-

Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent (e.g., HPDP-Biotin).

-

Affinity Purification: Enrich the biotinylated proteins using streptavidin-agarose beads.

-

On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their palmitoylation sites.

-

b) Stable Isotope Labeling with Amino acids in Cell culture (SILAC):

-

Principle: SILAC is a metabolic labeling strategy that allows for the quantitative comparison of protein abundance between different cell populations. In the context of palmitoylation, SILAC can be combined with bioorthogonal labeling to study global dynamics.[5][6][7]

-

Protocol:

-

SILAC Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

-

Pulse-Chase: Perform a pulse-chase experiment with a bioorthogonal palmitic acid analog (e.g., 17-ODYA) in both cell populations. One population can be a control, while the other is subjected to a stimulus that may alter palmitoylation dynamics.

-

Cell Lysis and Mixing: Lyse the cells and mix the "light" and "heavy" lysates in a 1:1 ratio.

-

Enrichment and MS Analysis: Enrich for palmitoylated proteins (e.g., via click chemistry and biotin-streptavidin affinity purification) and analyze by LC-MS/MS.

-

Quantification: The relative abundance of "light" and "heavy" peptides reveals changes in palmitoylation levels between the two conditions.

-

Mandatory Visualizations

Signaling Pathways Influenced by S-Palmitoylation

S-palmitoylation is a key regulator of numerous signaling pathways, often by controlling the membrane association and trafficking of signaling proteins. The Ras signaling pathway is a classic example where dynamic palmitoylation and depalmitoylation cycles dictate the localization and activity of Ras proteins.

Caption: Dynamic S-palmitoylation cycle of Ras proteins.

Experimental Workflow for Determining S-Palmitoylation Half-Life

The following diagram outlines a generalized workflow for determining the half-life of S-palmitoylation on a protein of interest using a pulse-chase approach with bioorthogonal labeling.

References

- 1. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Palmitoylation-dependent protein sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein S-palmitoylation in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Metabolic Labeling of Proteins with Thiopalmitic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic labeling of proteins with thiopalmitic acid and its analogs. This powerful technique enables the identification, quantification, and dynamic analysis of protein S-palmitoylation, a crucial reversible lipid modification involved in numerous cellular processes and disease states.

Introduction to Protein S-Palmitoylation

S-palmitoylation is the covalent attachment of the 16-carbon fatty acid, palmitate, to cysteine residues on a protein via a thioester linkage.[1][2] This post-translational modification is dynamic and reversible, acting as a molecular switch that regulates protein trafficking, localization, stability, and protein-protein interactions.[3][4][5] The enzymatic machinery responsible for this modification includes a family of over 20 zinc finger DHHC domain-containing (ZDHHC) palmitoyl (B13399708) acyltransferases (PATs) and depalmitoylating enzymes such as acyl-protein thioesterases (APTs).[2][3] Dysregulation of S-palmitoylation has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases.[3][4]

Overview of Metabolic Labeling with this compound Analogs

Traditional methods for studying palmitoylation, such as metabolic labeling with radioactive [3H]-palmitate, present challenges including long exposure times and safety concerns.[6][7] Modern approaches utilize non-radioactive fatty acid analogs that can be metabolically incorporated into proteins by the cell's own enzymatic machinery.[8][9]

This compound itself is not typically used for metabolic labeling. Instead, analogs of palmitic acid containing a bioorthogonal handle, such as an alkyne or azide (B81097) group, are employed. A widely used analog is 17-octadecynoic acid (17-ODYA), an alkynyl-palmitic acid analog.[8][10] Once incorporated into proteins, this bioorthogonal handle allows for the specific attachment of reporter tags via click chemistry (copper(I)-catalyzed alkyne-azide cycloaddition).[9][11] These tags can be fluorophores for in-gel visualization or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[7][10]

Key Applications

-

Global Profiling of Palmitoylated Proteins: Identify hundreds to thousands of S-palmitoylated proteins in a single experiment.[8]

-

Quantitative Analysis of Palmitoylation Dynamics: In combination with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), metabolic labeling can be used to quantify changes in palmitoylation levels under different cellular conditions.[8]

-

Pulse-Chase Analysis: Monitor the turnover rates of palmitoylation on specific proteins to distinguish between stable and dynamic modification events.[8][10]

-

Identification of Palmitoylation Sites: Pinpoint the specific cysteine residues that are modified.[2][12]

-

Drug Discovery and Target Validation: Screen for compounds that modulate the activity of palmitoylating or depalmitoylating enzymes.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing metabolic labeling with palmitic acid analogs.

Table 1: Identification of Palmitoylated Proteins in Different Cell Lines

| Cell Line | Method | Number of Identified Palmitoylated Proteins | Reference |

| Mouse T-cell hybridoma | 17-ODYA labeling with SILAC | > 400 | [8] |

| Mammalian cells | alk-16 labeling and analysis | ~100 | [2] |

| Bovine lens fiber cells | Acyl-Biotin Exchange (ABE) | 174 | [1] |

Table 2: Comparison of Palmitoylation Detection Methods

| Method | Principle | Advantages | Disadvantages |

| Metabolic Labeling with Alkyne Analogs (e.g., 17-ODYA) | Incorporation of a bioorthogonal fatty acid analog followed by click chemistry.[9] | Allows for in vivo analysis of dynamic palmitoylation; compatible with pulse-chase experiments; non-radioactive.[8][10] | Relies on cellular metabolism; potential for off-target effects of the analog.[13] |

| Acyl-Biotin Exchange (ABE) | Chemical method involving the blockade of free thiols, cleavage of the palmitoyl-thioester bond, and labeling of the newly exposed thiol with biotin.[14][15] | Detects endogenously palmitoylated proteins without metabolic perturbation; can be used on tissue samples.[5][13] | An ex vivo method that cannot be used for dynamic studies in live cells; risk of incomplete reactions leading to false negatives.[6][16] |

| [3H]-Palmitate Metabolic Labeling | Incorporation of radioactive palmitic acid.[6] | Direct and unambiguous detection of palmitoylation.[7] | Use of radioactivity; low energy of tritium (B154650) requires long exposure times.[6] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 17-ODYA and Click Chemistry

This protocol describes the metabolic labeling of cultured mammalian cells with the alkynyl-palmitic acid analog 17-ODYA, followed by lysis and click chemistry to attach a reporter tag for visualization or enrichment.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

17-octadecynoic acid (17-ODYA)

-

Fatty acid-free bovine serum albumin (BSA)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Azide-reporter tag (e.g., Azide-PEG3-Biotin for enrichment, or a fluorescent azide like Azide-Fluor 488 for visualization)

-

Click chemistry reagents:

-

Copper (II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

SDS-PAGE reagents

-

Streptavidin-agarose beads (for biotin-based enrichment)

Procedure:

-

Cell Culture and Labeling:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Prepare the 17-ODYA labeling medium:

-

Complex 17-ODYA with fatty acid-free BSA in a 5:1 molar ratio.

-

Dilute the 17-ODYA-BSA complex in complete culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.[17]

-

-

Remove the existing medium from the cells and wash once with warm PBS.

-

Add the 17-ODYA labeling medium to the cells and incubate for 4-16 hours at 37°C in a CO2 incubator. The labeling time depends on the turnover rate of palmitoylation for the protein of interest.[17]

-

-

Cell Lysis:

-

After incubation, place the culture dish on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following:

-

Cell lysate (50-100 µg of protein)

-

Azide-reporter tag (final concentration of 100 µM)

-

TCEP (final concentration of 1 mM)

-

TBTA (final concentration of 100 µM)

-

CuSO4 (final concentration of 1 mM)

-

-

Vortex briefly to mix and incubate at room temperature for 1 hour in the dark.

-

-

Downstream Analysis:

-

For In-gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using an appropriate gel imager.

-

For Affinity Enrichment: Proceed with immunoprecipitation using streptavidin-agarose beads to capture the biotin-labeled proteins. After washing, the enriched proteins can be eluted and analyzed by Western blotting or mass spectrometry.

-

Protocol 2: Acyl-Biotin Exchange (ABE) Chemistry

This protocol outlines the steps for identifying endogenously S-palmitoylated proteins from cell lysates using ABE chemistry.[14][15]

Materials:

-

Cell or tissue lysate

-

Lysis buffer (pH 7.4) containing protease inhibitors

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (B1172632) (HAM) solution (pH 7.4)

-

Tris-HCl (pH 7.4) as a negative control for HAM

-

Thiol-reactive biotin label (e.g., Biotin-HPDP)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Blocking of Free Thiols:

-

To the cell lysate, add NEM to a final concentration of 10 mM to block all free cysteine residues.

-

Incubate at 4°C for 4 hours with gentle rotation.

-

-

Precipitation and Resuspension:

-

Precipitate the proteins using a methanol/chloroform extraction or acetone (B3395972) precipitation to remove excess NEM.

-

Resuspend the protein pellet in a buffer containing SDS.

-

-

Cleavage of Thioester Bonds:

-

Divide the sample into two equal aliquots.

-

To one aliquot, add hydroxylamine (HAM) to a final concentration of 0.5 M. This will cleave the thioester bonds of palmitoylated cysteines.

-

To the other aliquot, add Tris-HCl (pH 7.4) to a final concentration of 0.5 M as a negative control.

-

Incubate both samples at room temperature for 1 hour.

-

-

Labeling of Newly Exposed Thiols:

-

Add the thiol-reactive biotin label (e.g., Biotin-HPDP) to both samples.

-

Incubate at room temperature for 1 hour.

-

-

Affinity Purification:

-

Add streptavidin-agarose beads to both samples to capture the biotinylated proteins.

-

Incubate at 4°C overnight with gentle rotation.

-

-

Elution and Analysis:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT).

-

Analyze the eluates by SDS-PAGE and Western blotting to identify proteins that were specifically labeled in the hydroxylamine-treated sample compared to the Tris-treated control.

-

Visualizations

Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.

Caption: Experimental workflow for metabolic labeling with an alkyne analog.

Caption: Workflow for Acyl-Biotin Exchange (ABE) chemistry.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Assays of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Detect Palmitoylated Proteins: Methods and Best Practices - Creative Proteomics [creative-proteomics.com]

- 8. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 12. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiopalmitic Acid Analogs in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of thiopalmitic acid analogs, specifically ω-alkynyl fatty acids, in click chemistry protocols for the study of protein S-palmitoylation. This powerful technique offers a non-radioactive, efficient, and versatile method for labeling, identifying, and quantifying palmitoylated proteins in complex biological systems.

Introduction to Palmitoylation and its Detection